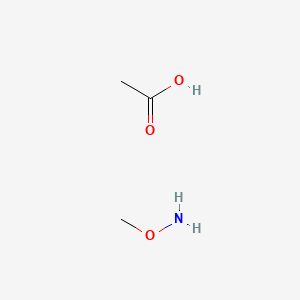
Acetic acid--O-methylhydroxylamine (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid–O-methylhydroxylamine (1/1) is a compound that combines acetic acid and O-methylhydroxylamine in a 1:1 ratio Acetic acid is a simple carboxylic acid with the formula CH₃COOH, known for its pungent smell and sour tasteIt is a derivative of hydroxylamine where the hydroxyl hydrogen is replaced by a methyl group .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of acetic acid–O-methylhydroxylamine involves the O-alkylation of hydroxylamine derivatives. One common method is the O-methylation of acetone oxime followed by hydrolysis of the O-methylated oxime:
(CH3)2CNOCH3+H2O→(CH3)2CO+H2NOCH3
Another method involves the methanolysis of hydroxylamine sulfonates:
H2NOSO3−+CH3OH→H2NOCH3+HSO4−
These reactions typically require specific conditions such as controlled temperatures and the presence of catalysts .
Industrial Production Methods
Industrial production of acetic acid–O-methylhydroxylamine follows similar synthetic routes but on a larger scale. The processes are optimized for efficiency, yield, and cost-effectiveness. Industrial methods often involve continuous flow reactors and advanced purification techniques to ensure high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid–O-methylhydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: It can be reduced to form simpler compounds.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions often require specific conditions such as controlled pH, temperature, and the presence of catalysts .
Major Products
The major products formed from these reactions vary depending on the type of reaction and the conditions used. For example, oxidation may yield different carboxylic acids, while reduction may produce simpler amines .
Aplicaciones Científicas De Investigación
Acetic acid–O-methylhydroxylamine has several scientific research applications:
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of various chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of acetic acid–O-methylhydroxylamine involves its interaction with molecular targets such as enzymes and DNA. In biological systems, it can inhibit base excision repair (BER) by covalently binding to apurinic/apyrimidinic (AP) sites in DNA. This inhibition can lead to an increase in DNA strand breaks and apoptosis, making it a potential adjunct in cancer therapy .
Comparación Con Compuestos Similares
Similar Compounds
Hydroxylamine (NH₂OH): A precursor to O-methylhydroxylamine, it has similar reactivity but lacks the methyl group.
Methanol (CH₃OH): Shares the methoxy group but lacks the amino functionality.
N-methylhydroxylamine (CH₃NH₂OH): An isomer of O-methylhydroxylamine with the methyl group attached to the nitrogen instead of the oxygen
Uniqueness
Acetic acid–O-methylhydroxylamine is unique due to its combination of acetic acid and O-methylhydroxylamine, which imparts distinct chemical properties and reactivity. Its ability to inhibit BER and form stable imines makes it valuable in both research and industrial applications .
Propiedades
Número CAS |
58672-06-3 |
|---|---|
Fórmula molecular |
C3H9NO3 |
Peso molecular |
107.11 g/mol |
Nombre IUPAC |
acetic acid;O-methylhydroxylamine |
InChI |
InChI=1S/C2H4O2.CH5NO/c1-2(3)4;1-3-2/h1H3,(H,3,4);2H2,1H3 |
Clave InChI |
RYUQELPFJLDDEL-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.CON |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


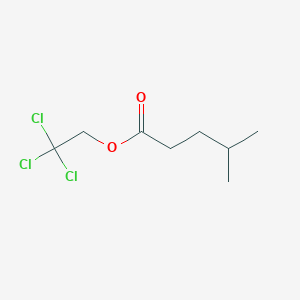
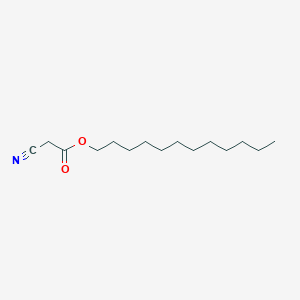

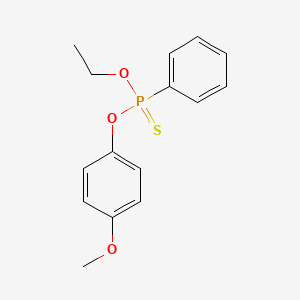
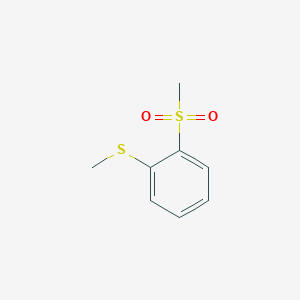
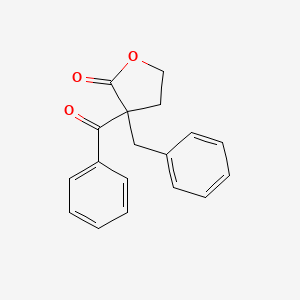
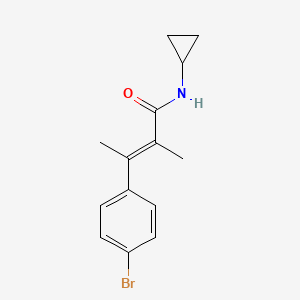

![3-([1,1'-Biphenyl]-4-yl)-3-chloroprop-2-enenitrile](/img/structure/B14616151.png)

![2,6-Bis[3-(dimethylamino)prop-2-en-1-ylidene]cyclohexan-1-one](/img/structure/B14616166.png)

![1,2,4-Triazolo[4,3-b]pyridazine, 6-ethoxy-](/img/structure/B14616170.png)
![[(2-Methylprop-2-en-1-yl)selanyl]benzene](/img/structure/B14616174.png)
